molecular formula C23H18ClN3O4S B12593944 N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B12593944
M. Wt: 467.9 g/mol
InChI Key: FQIDBJUPCOQFFX-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a hydroxyphenyl group, and a chloromethylphenoxyacetamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The benzoxazole intermediate is then reacted with a hydroxyphenyl derivative through electrophilic aromatic substitution.

    Carbamothioylation: The hydroxyphenyl-benzoxazole compound undergoes a reaction with thiocarbamoyl chloride to introduce the carbamothioyl group.

    Acetamide Formation: Finally, the compound is reacted with 2-(4-chloro-2-methylphenoxy)acetyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while nucleophilic substitution of the chloro group can yield various substituted phenoxyacetamides.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carbamothioyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide
  • **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenoxy)acetamide
  • **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide

Uniqueness

What sets N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloro and methyl groups in the phenoxyacetamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C23H18ClN3O4S/c1-13-10-14(24)6-9-19(13)30-12-21(29)27-23(32)25-15-7-8-18(28)16(11-15)22-26-17-4-2-3-5-20(17)31-22/h2-11,28H,12H2,1H3,(H2,25,27,29,32)

InChI Key

FQIDBJUPCOQFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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